molecular formula C19H22BrNO3 B2946535 tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate CAS No. 1864058-38-7

tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate

Cat. No.: B2946535
CAS No.: 1864058-38-7
M. Wt: 392.293
InChI Key: VMZODJSVBNIWIK-UHFFFAOYSA-N
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Description

tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate: is a chemical compound with the molecular formula C19H22BrNO3 and a molecular weight of 392.29 g/mol . It is often used in various chemical reactions and has applications in scientific research.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability in various chemical reactions. Its structure allows for versatile applications in organic synthesis and scientific research .

Properties

IUPAC Name

tert-butyl N-[4-[1-(4-bromophenoxy)ethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-13(23-17-11-7-15(20)8-12-17)14-5-9-16(10-6-14)21-18(22)24-19(2,3)4/h5-13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZODJSVBNIWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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